
tert-butyl N-(2,4-dinitrophenoxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2,4-dinitrophenoxy)carbamate, commonly known as dinoterb, is a herbicide that is used to control weeds in various crops. It was first introduced in the 1960s and has been widely used since then. Dinoterb belongs to the carbamate family of herbicides and is a selective herbicide, which means that it only targets certain types of weeds while leaving the crops unharmed.
Mécanisme D'action
Dinoterb works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing death in the target weeds.
Effets Biochimiques Et Physiologiques
Dinoterb has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to dinoterb can cause symptoms such as nausea, vomiting, headaches, and respiratory distress. Chronic exposure to dinoterb has been associated with an increased risk of cancer, neurological disorders, and reproductive problems.
Avantages Et Limitations Des Expériences En Laboratoire
Dinoterb is a widely used herbicide in laboratory experiments due to its selectivity and effectiveness in controlling weeds. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments.
Orientations Futures
Future research on dinoterb should focus on developing safer alternatives to this herbicide that are effective in controlling weeds without causing harm to non-target organisms. Additionally, more studies are needed to better understand the long-term effects of dinoterb exposure on human health and the environment.
Conclusion:
Dinoterb is a widely used herbicide that has been shown to be effective in controlling weeds in various crops. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments. Future research should focus on developing safer alternatives to this herbicide and better understanding its long-term effects on human health and the environment.
Méthodes De Synthèse
Dinoterb is synthesized by reacting tert-butylamine with 2,4-dinitrophenol in the presence of phosgene. The reaction results in the formation of tert-butyl N-(2,4-dinitrophenoxy)carbamate, which is then purified and used as a herbicide.
Applications De Recherche Scientifique
Dinoterb has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that dinoterb is highly effective in controlling weeds in various crops, including soybeans, peanuts, and cotton. It has also been used in turfgrass management to control weeds in golf courses, parks, and other recreational areas.
Propriétés
Numéro CAS |
17508-16-6 |
|---|---|
Nom du produit |
tert-butyl N-(2,4-dinitrophenoxy)carbamate |
Formule moléculaire |
C11H13N3O7 |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
tert-butyl N-(2,4-dinitrophenoxy)carbamate |
InChI |
InChI=1S/C11H13N3O7/c1-11(2,3)20-10(15)12-21-9-5-4-7(13(16)17)6-8(9)14(18)19/h4-6H,1-3H3,(H,12,15) |
Clé InChI |
DTYVDGWQRMBFGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
17508-16-6 |
Synonymes |
tert-butyl (2,4-dinitrophenoxy)carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



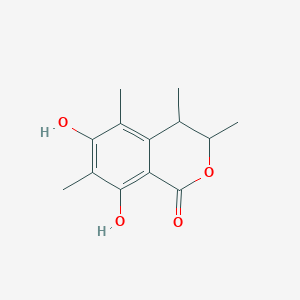
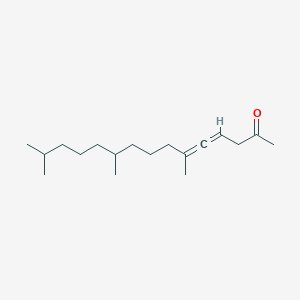
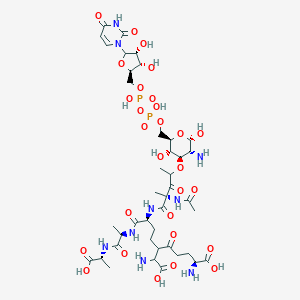
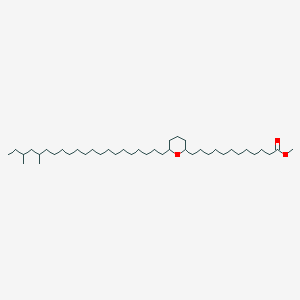
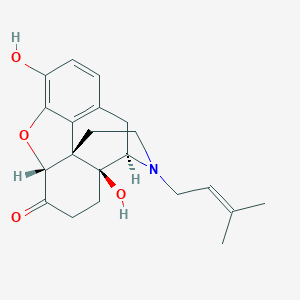
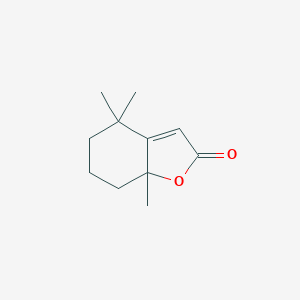
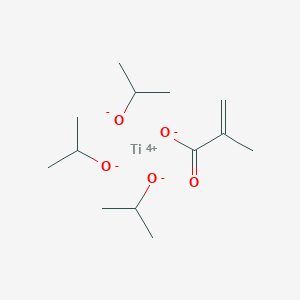
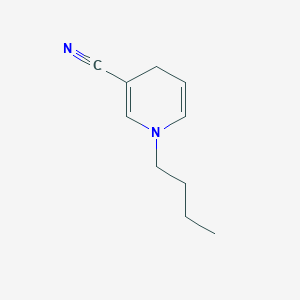



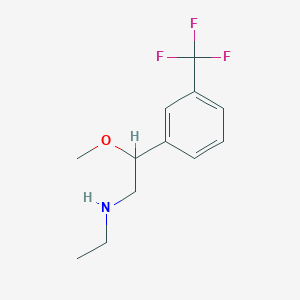
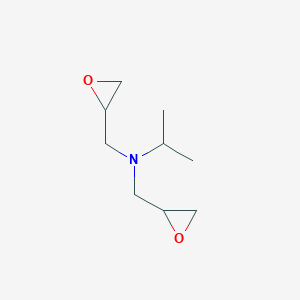
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)